Product packaging for Dioctyl phosphate(Cat. No.:CAS No. 3115-39-7)

Dioctyl phosphate

Cat. No.: B048620
CAS No.: 3115-39-7
M. Wt: 322.42 g/mol
InChI Key: HTDKEJXHILZNPP-UHFFFAOYSA-N
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Description

Dioctyl phosphate is a versatile organophosphorus compound widely utilized in research as an anionic surfactant, metal extractant, and catalyst. Its research value is derived from its amphiphilic structure, featuring a polar phosphate headgroup and two hydrophobic octyl chains. This configuration allows it to function effectively at interfaces, making it invaluable in the formation of microemulsions, stabilization of nanoparticles, and studies of self-assembled structures. A primary application is in solvent extraction and hydrometallurgy, where this compound acts as a chelating ligand for the selective separation and recovery of valuable metal ions, such as copper, cobalt, and nickel, from aqueous solutions. Furthermore, it serves as an acid catalyst in various organic synthesis reactions, including esterification and transesterification, and is investigated as a corrosion inhibitor and additive in lubricant formulations. Researchers also employ it in the development of electrochemical sensors and ion-selective membranes. Its mechanism of action typically involves coordination through its oxygen atoms or the formation of reverse micelles, facilitating phase transfer and interfacial processes. This high-purity reagent is essential for advancing studies in materials science, coordination chemistry, and industrial chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35O4P B048620 Dioctyl phosphate CAS No. 3115-39-7

Properties

IUPAC Name

dioctyl hydrogen phosphate
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InChI

InChI=1S/C16H35O4P/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18)
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InChI Key

HTDKEJXHILZNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O4P
Source PubChem
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Related CAS

1560-42-5 (hydrochloride salt), 19045-78-4 (potassium salt)
Record name Dioctyl phosphate
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DSSTOX Substance ID

DTXSID9058606, DTXSID901022614
Record name Phosphoric acid, dioctyl ester
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Record name Phosphoric acid, di-C8-14-alkyl esters
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Molecular Weight

322.42 g/mol
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CAS No.

3115-39-7, 73050-04-1
Record name Di-n-octyl phosphate
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Record name Dioctyl phosphate
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Record name Phosphoric acid, dioctyl ester
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Synthesis and Derivatization Methodologies of Dioctyl Phosphate

Established Synthetic Routes for Dioctyl Phosphate (B84403) Production

The production of dioctyl phosphate is primarily achieved through esterification reactions. The selection of starting materials and reaction conditions significantly influences the final product's purity and the ratio of mono- to di-ester forms.

Direct Esterification of Phosphoric Acid A conventional and straightforward method for synthesizing this compound involves the direct esterification of phosphoric acid with octanol (B41247). smolecule.comontosight.ai This reaction is typically performed under acidic catalysis. The process generally requires heating the reactants under reflux for several hours to drive the reaction towards completion. However, this method can present challenges in achieving high purity, as the removal of residual mono-octyl phosphate contaminants can be difficult through standard distillation.

Reaction with Phosphorus Pentoxide (P₂O₅) Another common and effective route involves the reaction of octanol with phosphorus pentoxide (P₂O₅), often in the presence of phosphoric acid (H₃PO₄). In this process, cyclic polyphosphoric acid, which acts as the phosphorylating agent, is formed in situ. The hydroxyl group of octanol performs a nucleophilic attack on the phosphorus center, leading to the formation of phosphate esters. Reaction conditions, such as temperature and reactant ratios, are critical. For instance, a molar ratio of octanol to phosphorus pentoxide of (2.5-3.5):1.0, a reaction temperature of 60-70°C, and a duration of 3-4 hours have been identified as optimal for producing octanol phosphoric ester. researchgate.net The stoichiometry of the reactants plays a key role in determining the ratio of mono- to di-ester products; higher temperatures and longer reaction times tend to favor the formation of the di-ester.

Hydrolysis-Acidification Method To achieve higher purity this compound, a multi-step hydrolysis-acidification method has been developed. This technique begins with a mixture of octyl phosphates (containing both mono- and di-esters) which is first hydrolyzed using a strong alkali like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This step converts the phosphate esters into their corresponding salts. Subsequently, the mixture is acidified to carefully precipitate the high-purity this compound, separating it from other components.

Table 1: Comparison of Established Synthetic Routes for this compound

Synthesis Route Key Reactants Typical Conditions Advantages Disadvantages
Direct Esterification Phosphoric acid, Octanol Acid catalyst, Reflux (6-8 hours) Simpler process Purity challenges, difficult to remove mono-ester
Phosphorus Pentoxide Octanol, P₂O₅, H₃PO₄ 60-115°C, 3-8 hours researchgate.net Effective phosphorylation Requires careful control of stoichiometry
Hydrolysis-Acidification Mixed octyl phosphates, Alkali, Acid Multi-step hydrolysis and acidification High purity and yield More complex, multi-step process

Catalytic Approaches in this compound Synthesis

Catalysts are essential for facilitating the esterification process efficiently. While traditional mineral acids are common, research has explored various other catalytic systems to improve reaction rates, selectivity, and environmental compatibility.

Mineral Acid Catalysis Sulfuric acid is a standard catalyst used in the direct esterification of phosphoric acid with alcohols. ontosight.ai It is effective in promoting the reaction but can lead to the formation of byproducts and may pose challenges related to corrosion of equipment and downstream processing. Phosphoric acid itself can also serve as a catalyst for esterification reactions, particularly in the acylation of alcohols. google.comnih.govacs.org

Titanate Catalysts Titanate-based catalysts, such as tetra-n-butyl titanate (TnBT), are effective for esterification reactions, including the synthesis of related plasticizers like dioctyl phthalate (B1215562) (DOP). mohebbaspar.com These catalysts often allow for higher reaction temperatures without significant product discoloration and can be easily removed after the reaction by hydrolysis to form an easily filterable solid, such as polymeric titanium dioxide. Continuous production processes for plasticizers frequently employ titanate catalysts due to their high efficiency and high conversion rates. google.com

Solid Acid Catalysis Heterogeneous solid acid catalysts are gaining attention as they are generally more environmentally friendly, less corrosive, and easier to separate from the reaction mixture, allowing for reuse. tandfonline.com Zirconium titanium phosphate (ZTPA), an inorganic ion exchanger, has demonstrated potential as a solid acid catalyst for producing diesters like dioctyl phthalate. tandfonline.com Other solid catalysts, such as stannous oxide supported on titanium dioxide (SnO/TiO₂), have also been developed for esterification, functioning as moderate Lewis acid sites that effectively catalyze the reaction. nih.gov

Table 2: Overview of Catalysts in Phosphate Ester Synthesis

Catalyst Type Example(s) Role/Mechanism Key Features
Mineral Acids Sulfuric Acid (H₂SO₄) Brønsted acid catalysis Standard, effective but can cause side reactions and corrosion.
Titanate Catalysts Tetra-n-butyl titanate (TnBT) Lewis acid catalysis Allows higher temperatures, easily removed by hydrolysis.
Solid Acid Catalysts Zirconium titanium phosphate (ZTPA) tandfonline.com Heterogeneous acid catalysis Reusable, non-corrosive, eco-friendly. tandfonline.com
Phosphoric Acid Derivatives Phosphoric Acid (H₃PO₄) nih.govacs.org Brønsted acid catalysis Acts as both reactant and catalyst. google.comnih.gov

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly focusing on sustainable manufacturing, and the synthesis of this compound is no exception. Green chemistry principles are being applied to reduce the environmental impact of production processes.

The use of reusable solid acid catalysts like zirconium titanium phosphate represents a significant step towards greener synthesis. tandfonline.com These catalysts minimize waste by eliminating the need for corrosive liquid acids and subsequent neutralization steps. tandfonline.com The development of solvent-free reaction conditions is another key aspect of green chemistry. For example, the synthesis of certain phosphate esters has been achieved using mechanochemical methods, which are solvent-free and can reduce energy consumption. nih.gov

Furthermore, innovative methods such as visible-light photocatalysis are emerging for the synthesis of phosphate esters under mild conditions. organic-chemistry.org This approach uses a photocatalyst to generate alkoxy radicals that react with phosphites, avoiding the use of toxic and moisture-sensitive reagents often found in traditional methods. organic-chemistry.org The broader trend in the plasticizer market is a move towards more eco-friendly products and enhanced production capabilities that address stricter environmental regulations. techsciresearch.comresearchandmarkets.com This includes investing in research to develop more sustainable production methods for phosphate esters. datainsightsmarket.com

Structural Modifications and Functional Group Derivatization of this compound

This compound can undergo further chemical reactions to modify its structure and function for specific applications. These derivatization reactions typically involve the acidic proton of the phosphate group or the phosphate ester linkage itself.

Salt Formation One of the most common derivatizations is the neutralization of this compound to form its corresponding salt. For example, reacting this compound with a base like sodium hydroxide results in the formation of sodium this compound (SDOP). This salt form often exhibits enhanced properties, such as improved surface activity.

Hydrolysis and Substitution The ester bonds in this compound can be cleaved through hydrolysis, typically in the presence of water under acidic or basic conditions, to yield phosphoric acid and octanol. smolecule.com this compound can also participate in substitution reactions where nucleophiles replace the octyl groups, leading to the formation of different organophosphorus compounds.

Precursor for Advanced Materials Phosphate esters, including derivatives of this compound, serve as precursors in the synthesis of advanced materials. For instance, mixtures of phosphate mono- and di-esters are used in sol-gel processes to create lithium conducting titanium phosphates. researchgate.net In these syntheses, the phosphate esters react with metal alkoxides to form homogeneous gels, which upon thermal treatment, yield inorganic materials with specific properties, such as ionic conductivity. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Dioctyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Dioctyl Phosphate (B84403)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of dioctyl phosphate, providing detailed information about its atomic arrangement through the analysis of ¹H, ¹³C, and ³¹P nuclei.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectra of this compound and its analogues, such as dibutyl phosphate, show characteristic signals corresponding to the different protons in the alkyl chains. chemicalbook.com The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing phosphate group. Typically, the protons on the carbon atom directly bonded to the oxygen of the phosphate group (α-CH₂) appear at the most downfield chemical shift compared to the other methylene (B1212753) groups in the octyl chain. The terminal methyl (CH₃) protons are found at the most upfield position. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, confirming the presence and ratio of the octyl groups. chemicalbook.comsigmaaldrich.comcarlroth.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides further structural confirmation by identifying each unique carbon atom in the this compound molecule. scielo.brresearchgate.netchemicalbook.com Similar to ¹H NMR, the chemical shift of the carbon atoms is dependent on their electronic environment. The carbon atom directly attached to the phosphate oxygen (Cα) is the most deshielded and thus appears at the lowest field. The chemical shifts of the other carbon atoms in the octyl chain can be assigned based on their distance from the phosphate group. scielo.brchemicalbook.com

³¹P NMR Spectroscopy: Phosphorus-31 NMR (³¹P NMR) is particularly valuable for analyzing organophosphorus compounds like this compound. huji.ac.ilavantiresearch.com Since ³¹P has a natural abundance of 100% and a high gyromagnetic ratio, it provides excellent sensitivity. mdpi.com The ³¹P NMR spectrum of this compound typically shows a single sharp peak, and its chemical shift is characteristic of a dialkyl phosphate ester. huji.ac.ilavantiresearch.commdpi.com This technique is also highly effective for monitoring reactions involving the phosphate group, such as in the synthesis of titanate coupling agents where the disappearance of the this compound peak can indicate reaction completion. Furthermore, quantitative ³¹P NMR can be used to determine the purity of this compound and to quantify it in complex mixtures. avantiresearch.commdpi.com

NucleusTypical Chemical Shift Range (ppm)Key Information Provided
¹H 0.8-4.2Presence and ratio of octyl chains, position relative to phosphate group.
¹³C 14-70Number and type of carbon atoms, confirmation of alkyl chain structure.
³¹P ~0-3Confirmation of phosphate ester, purity assessment, reaction monitoring.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and understanding the molecular vibrations of this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. Key vibrational bands include:

P=O Stretching: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹, which is characteristic of the phosphoryl group stretching vibration.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage appear in the fingerprint region, generally between 950 and 1100 cm⁻¹. researchgate.net

C-H Stretching: Stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the octyl chains are observed in the 2800-3000 cm⁻¹ range. researchgate.net

O-H Stretching: A broad absorption band in the region of 2500-2700 cm⁻¹ can be attributed to the P-OH group's hydroxyl stretch, often appearing broad due to hydrogen bonding.

FTIR is a valuable tool for confirming the identity of this compound and for studying its interactions with other molecules or surfaces, as the positions and shapes of these bands can shift upon complexation or adsorption. chemrxiv.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The P=O stretching vibration also gives a strong signal in the Raman spectrum. Raman is particularly useful for studying the symmetric vibrations of the phosphate group and the carbon backbone of the alkyl chains. For instance, studies on related phosphate minerals show intense Raman bands corresponding to OH stretching vibrations. ufop.br

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
P=O Stretch1200-1300FTIR, Raman
P-O-C Stretch950-1100FTIR
C-H Stretch2800-3000FTIR
P-OH Stretch2500-2700FTIR

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization of this compound Systems

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial for visualizing the morphology and nanoscale structure of systems containing this compound, particularly when it is used as a surfactant, dispersant, or surface modifier.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. In the context of this compound, SEM can be used to examine the dispersion of fillers, such as silica (B1680970) or clay, in a polymer matrix when this compound or its derivatives are used as a coupling agent. By comparing the SEM images of treated and untreated fillers, the effectiveness of the this compound in improving interfacial adhesion and reducing agglomeration can be assessed.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is used to observe the internal structure of materials. For systems involving nanosilica modified with titanate coupling agents derived from this compound, TEM images can reveal the distribution and dispersion of the nanoparticles within a polymer matrix. nih.gov A significant reduction in the agglomeration of nanoparticles after surface modification with the coupling agent can be confirmed by TEM analysis, indicating successful surface treatment. nih.gov

X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Supramolecular Structures Involving this compound

X-ray Diffraction (XRD) and scattering techniques are powerful methods for investigating the crystalline and supramolecular structures of materials containing this compound.

X-ray Diffraction (XRD): XRD is primarily used to analyze the crystalline structure of materials. While this compound itself is typically an oily liquid, XRD can be employed to study its effects on the crystallinity of polymers. researchgate.net For example, when used as a plasticizer in polymers like polyester (B1180765), the addition of this compound can induce structural changes that can be monitored by XRD. researchgate.net In some cases, the interaction of this compound with other components can lead to the formation of ordered structures that can be characterized by XRD.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound and Its Complexes

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its complexes. sielc.comnist.gov

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can accurately determine the molecular weight of this compound, confirming its elemental composition (C₁₆H₃₅O₄P). nih.gov This is a fundamental step in the identification and characterization of the compound.

Fragmentation Analysis: In mass spectrometry, this compound undergoes characteristic fragmentation upon ionization. The fragmentation pattern provides valuable structural information. Common fragmentation pathways may involve the loss of one or both octyl chains, as well as cleavages within the alkyl groups. The analysis of these fragment ions helps to confirm the structure of the parent molecule. acs.org

Analysis of Complexes: Mass spectrometry is also used to analyze metal complexes of this compound. For instance, it can be used to identify and characterize complexes formed during solvent extraction processes where this compound acts as an extractant. The mass spectrum will show peaks corresponding to the metal-dioctyl phosphate complex, providing information about the stoichiometry of the complex.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior of this compound-Containing Materials

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of materials containing this compound. slideshare.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound and materials in which it is incorporated. For example, when titanate coupling agents derived from this compound are used to modify nanofillers, TGA can show an increase in the decomposition onset temperature of the composite material, indicating enhanced thermal stability. nih.gov TGA has also been used to study the thermal stability of PVC materials plasticized with dioctyl phthalate (B1215562) (DOP), a related compound, showing that the plasticizer can influence the degradation process. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point, and crystallization temperature. mosbri.eu In polymer science, DSC is used to evaluate the plasticizing effect of compounds like this compound. The addition of a plasticizer typically lowers the Tg of the polymer, making it more flexible. researchgate.netscitechnol.com For instance, the plasticizing effect of dioctyl phthalate (DOP) on polylactide (PLA) has been studied using DSC, which showed a significant decrease in the Tg of the PLA. researchgate.net

TechniqueInformation ProvidedApplication Example
TGA Thermal stability, decomposition temperatureAssessing the enhanced thermal stability of polymer composites containing this compound-modified fillers.
DSC Glass transition temperature (Tg), melting/crystallization behaviorEvaluating the plasticizing efficiency of this compound in polymers by observing the reduction in Tg. researchgate.net

Elemental Analysis and Surface-Sensitive Spectroscopies (e.g., EDS, XPS)

Elemental analysis and surface-sensitive spectroscopic techniques provide information on the elemental composition and surface chemistry of this compound and related systems.

Elemental Analysis: Combustion analysis is a fundamental technique used to determine the weight percentages of carbon, hydrogen, and other elements in a compound. For this compound (C₁₆H₃₅O₄P), elemental analysis can be used to verify its empirical formula and purity. rsc.orglgcstandards.com

Energy-Dispersive X-ray Spectroscopy (EDS): EDS is often coupled with scanning electron microscopy and provides elemental analysis of a specific area of a sample. When this compound derivatives are used to modify surfaces, such as nanosilica, EDS can confirm the presence of phosphorus and other relevant elements on the surface of the modified particles, providing evidence of a successful grafting reaction. nih.gov

Chromatographic Techniques for Separation and Quantification of this compound and Its Metabolites

The separation and quantification of this compound and its potential metabolites from various matrices are predominantly achieved through advanced chromatographic techniques. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the principal methods employed for the analysis of organophosphorus compounds, including dialkyl phosphates (DAPs) like this compound.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to their acidic nature and low volatility, this compound and its acidic metabolites require a derivatization step to convert them into more volatile and thermally stable esters prior to GC analysis. mdpi.com A common derivatization method involves trimethylsilylation. mdpi.com For instance, a method for analyzing DAPs in petrochemical samples uses a reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), pyridine, and trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) esters, which are then analyzed by comprehensive two-dimensional gas chromatography (GCxGC). mdpi.com This approach allows for enhanced separation and quantification with recovery rates for similar DAPs reported between 92% and 120%. mdpi.com Detection is often performed using a flame photometric detector (FPD), which is selective for phosphorus-containing compounds, or a mass spectrometer (MS) for definitive identification. nih.gov Thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) has also been utilized for the analysis of related semi-volatile organic compounds, demonstrating good recovery for plasticizers. tandfonline.com

Table 1: Exemplary Gas Chromatographic Methods for Dialkyl Phosphate Analysis

Technique Derivatization Column Type Detector Application Reference
GC-AFID Trimethylsilylation 50-m SP2100 glass capillary Alkali-Flame Ionization Detector Soil Samples acs.org
GC-TOFMS Trimethylsilylation (BSTFA:pyridine:TMCS) Not Specified Time-of-Flight Mass Spectrometry Petrochemical Samples mdpi.com
TD-GC-MS None (Thermal Desorption) Not Specified Mass Spectrometry Ultrapure Water tandfonline.com

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is highly suitable for analyzing non-volatile and polar compounds like this compound without the need for derivatization. Reversed-phase (RP) chromatography is a common mode, but challenges can arise for highly acidic compounds like DAPs due to poor retention. ucc.ie

To overcome these challenges, specialized LC techniques have been developed. Mixed-mode chromatography (MMC), which combines reversed-phase and ion-exchange functionalities, has shown excellent performance in separating a range of DAPs, including those with shorter carbon chains. ucc.ie One enhanced MMC-based UHPLC/ESI-MS method utilized a Luna® Omega PS C18 column, achieving baseline resolution of nine DAPs with sharp peaks. ucc.ie Hydrophilic interaction chromatography (HILIC) is another effective approach for separating highly water-soluble metabolites. nih.gov A HILIC method using an amino column coupled with tandem mass spectrometry (LC-MS/MS) has been successfully applied to measure numerous cellular metabolites, including phosphate-containing compounds. nih.govresearchgate.net

LC coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and selective quantification of DAPs and their metabolites in complex biological matrices like urine. nih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by LC separation and MS/MS detection in selected reaction monitoring (SRM) mode. nih.govscielo.br For instance, a method for six DAPs in human urine using LLE and LC-MS/MS achieved a limit of quantification (LoQ) of 0.50 ng/mL. nih.gov

Table 2: Liquid Chromatography Methods for Dialkyl Phosphate Analysis

Technique Column Type Mobile Phase Example Detection Application Reference
UHPLC-MS/MS Mixed-Mode (Luna® Omega PS C18) Water/methanol (95/5, v/v) and ammonium (B1175870) acetate (B1210297) in methanol ESI-MS/MS Environmental Samples ucc.ie
LC-MS/MS Not Specified Diethyl ether and ethyl acetate for LLE ESI-MS/MS (SRM) Human Urine nih.gov
HILIC-MS/MS Amino column Acetonitrile/Ammonium acetate & ammonium hydroxide (B78521) buffer ESI-MS/MS (SRM) Cellular Extracts nih.gov

Electrochemical Methods for this compound Analysis and Adsorption Studies

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the analysis of organophosphates, including this compound. These techniques are typically based on the interaction of the phosphate group with a modified electrode surface, leading to a measurable electrical signal. tandfonline.com

Electrochemical sensors for organophosphate (OP) detection often utilize nanomaterials to enhance sensitivity and selectivity. Zirconia (ZrO₂) nanoparticles, for example, exhibit a strong affinity for the phosphoric group of OPs. acs.orgosti.govnih.gov Sensors have been developed by depositing ZrO₂ nanoparticles onto a gold electrode. acs.orgosti.govnih.gov The adsorption of the OP compound onto the nanoparticle-modified surface is then quantified using voltammetric techniques such as cyclic voltammetry (CV) or square-wave voltammetry (SWV). acs.orgosti.govnih.gov The stripping voltammetric response of these sensors can be highly linear with low detection limits, in the ng/mL (ppb) range for some OPs. acs.orgnih.gov

The primary electrochemical detection techniques include voltammetry, amperometry, and potentiometry. tandfonline.com For OP analysis, voltammetric methods like SWV, CV, and differential pulse voltammetry (DPV) are most commonly used. tandfonline.com While direct electrochemical detection of this compound itself is not widely reported, methods developed for other organophosphates and related compounds demonstrate the potential of these techniques. For instance, an electrochemical sensor for dioctyl phthalate (a structurally different compound) was developed using electropolymerised molecularly imprinted polymers (E-MIPs) on screen-printed electrodes, showcasing the use of selective binding sites for detection. nih.govresearchgate.net

Adsorption studies of this compound, particularly its sodium salt, on metal surfaces have been investigated, primarily in the context of corrosion inhibition. scispace.comresearchgate.net These studies often combine electrochemical measurements with surface-sensitive techniques like ellipsometry. researchgate.netijcsi.pro The adsorption of sodium this compound on iron and low-carbon steel surfaces from neutral buffer solutions has been shown to be enhanced with increasing anodic potential. researchgate.net The high adsorption capacity is attributed to the presence of the phosphate group. researchgate.net Ellipsometric data can be used to plot adsorption isotherms and determine adsorption constants, providing insight into the formation and properties of the protective film on the metal surface. researchgate.netijcsi.pro These studies confirm that this compound forms a chemisorbed film on metal surfaces, which can passivate the metal even in the absence of a thick oxide layer. scispace.com

Table 3: Summary of Electrochemical Approaches for Organophosphate-Related Analysis and Studies

Technique Electrode/Sensor Principle Analyte/System Purpose Findings/Performance Reference
Square-Wave Voltammetry (SWV) Zirconia nanoparticle-modified gold electrode Nitroaromatic OPs Detection and Quantification Detection limit of 1-3 ng/mL acs.orgnih.gov
Cyclic Voltammetry (CV) / DPV Molecularly Imprinted Polymer (MIP) on Screen-Printed Electrode Dioctyl Phthalate (DOP) Detection and Quantification LOD (at 15 min) of 177.1 µg for DOP nih.govresearchgate.net
Ellipsometry & Electrochemical Measurements Iron electrode in borate (B1201080) buffer Sodium this compound (SDOP) Adsorption Study Adsorption is enhanced with an increase in anodic potential researchgate.net

Mechanistic Studies of Dioctyl Phosphate Interactions and Complexation

Metal Ion Complexation Chemistry and Stoichiometry with Dioctyl Phosphate (B84403)

The phosphate group in dioctyl phosphate serves as a primary site for interaction with metal ions. As an organophosphorus ester, it is classified as an acidic extractant, capable of participating in cation exchange, solvation, and chelation mechanisms to form stable complexes with metal ions. scribd.com

The phosphate moiety (PO₄³⁻) is a versatile ligand, capable of coordinating to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and tridentate modes. wikipedia.orgnih.gov In the context of dialkyl phosphoric acids, the deprotonated phosphate headgroup is the active component that binds to metal ions. researchgate.net While extensive research exists for its branched-chain isomer, di(2-ethylhexyl) phosphoric acid (D2EHPA), specific studies detailing the coordination modes and stoichiometry for this compound are less common. However, its documented use in extracting lanthanide ions suggests it forms stable inner-sphere complexes. smolecule.com The interaction typically involves the donation of electron density from the oxygen atoms of the phosphate group to the metal center, a classic Lewis acid-base interaction. rsc.orgresearchgate.net The stoichiometry of such complexes can vary, but 1:1 and 1:2 metal-to-ligand ratios are common in related systems. nih.govrsc.org

Synergistic extraction occurs when a mixture of two or more extractants yields a distribution ratio for a metal ion that is greater than the sum of the ratios for the individual extractants. scribd.com This enhancement is often attributed to the formation of a mixed-ligand complex with the metal ion, where the second extractant (the synergist) displaces residual water molecules from the metal's coordination sphere, increasing the hydrophobicity and thus the organic-phase solubility of the complex. wikipedia.org

While the synergistic capabilities of many organophosphorus compounds are well-documented, specific research detailing this compound's role in such systems is limited. Studies on analogous systems, such as those involving D2EHPA, often use neutral organophosphorus compounds like tributylphosphate (TBP) as synergists. wikipedia.orgosti.gov The mechanism involves the neutral synergist coordinating to the primary metal-extractant complex. scribd.comosti.gov It is plausible that this compound could act as the primary acidic extractant in similar synergistic pairings, though specific experimental data is not widely reported.

Coordination Modes and Ligand Behavior in Metal Ion Extraction

Supramolecular Self-Assembly and Intermolecular Interactions of this compound

This compound's amphiphilic nature, with its polar phosphate head and nonpolar alkyl tails, drives its self-assembly into a variety of ordered supramolecular structures. These processes are governed by a balance of hydrophobic interactions, hydrogen bonding, and electrostatic forces. nih.gov

A prominent example of this compound's self-assembly is its interaction with polypeptides. The complexation between this compound and poly(L-lysine) (PLL), a positively charged polypeptide, is driven by the electrostatic interaction between the anionic phosphate headgroup and the cationic amine groups of the lysine (B10760008) residues, which is a form of acid-base interaction. nih.govinnoprot.com

The architecture of the resulting complex is highly dependent on the structure of the surfactant. In complexes formed in aqueous solution with this compound, which has two linear n-octyl tails, the polypeptide chains adopt an antiparallel β-sheet conformation. nih.gov These β-sheets are separated by layers of the alkyl tails, resulting in a well-ordered lamellar self-assembly. nih.gov This structure can be altered by external stimuli. Heating, for example, can cause a partial opening of the β-sheets and disrupt the lamellar phase. nih.gov

A significant conformational change can be induced by solvent treatment and plasticization. When the poly(L-lysine)-dioctyl phosphate complex is treated with an organic solvent and an excess amount of the surfactant, the polypeptide conformation transitions from a β-sheet to an α-helix. nih.gov In this state, the rod-like α-helical PLL is surrounded by the surfactant molecules, forming bottle-brush-like chains that then self-assemble into a hexagonal cylindrical morphology. nih.gov

Table 1: Conformational and Morphological Properties of Poly(L-lysine)-Dioctyl Phosphate Complexes

Condition Polypeptide Conformation Supramolecular Assembly
Aqueous Complexation Antiparallel β-sheet Lamellar
Organic Solvent / Excess Surfactant α-helix Hexagonal Cylindrical

Data sourced from research on polypeptide-surfactant complexes. nih.gov

The self-assembled structures of this compound can also exhibit more ordered phases. The complexes formed between poly(L-lysine) and an excess of this compound are observed to form thermotropic liquid-crystalline phases. nih.gov Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal, possessing both molecular mobility and long-range order. nih.govtcichemicals.com In the PLL-dioctyl phosphate system, the stiff α-helical backbones within the softened surfactant matrix give rise to this liquid crystalline behavior. nih.gov

The self-assembly processes involving this compound are strongly influenced by acid-base chemistry. This compound is an acidic compound due to the proton on its phosphate headgroup. smolecule.com The ionization of this group is pH-dependent; at neutral or basic pH, the headgroup is deprotonated and carries a negative charge. researchgate.net This charge is fundamental to its interaction with other species and its self-organization.

The formation of polypeptide-dioctyl phosphate complexes is a prime example of acid-base driven assembly. The interaction occurs between the acidic phosphate group of the surfactant and the basic amine side chains of poly(L-lysine). nih.govresearchgate.net The net charge of the components, which is controlled by the solution's pH, dictates the strength and nature of this electrostatic interaction, thereby controlling the aggregation process. reddit.complos.org At a pH where both the phosphate is deprotonated and the lysine amine groups are protonated, a strong electrostatic attraction leads to the formation of the ordered complexes described previously. nih.gov This pH-responsive behavior is a key feature in the design of "smart" materials that can assemble or disassemble in response to environmental triggers. nih.gov

Micellization and Liquid Crystalline Phase Behavior of this compound Surfactants

Adsorption Mechanisms of this compound on Solid Surfaces

The interaction of this compound with solid surfaces is a critical aspect of its function in various applications, particularly as a corrosion inhibitor and surface-active agent. The adsorption process is governed by a combination of factors including the chemical nature of the surface, the properties of the this compound molecule, and the conditions of the surrounding medium. Mechanistic studies reveal that this compound adheres to surfaces, especially metals, through complex interactions involving its polar phosphate head and nonpolar alkyl chains.

Research into the adsorption of sodium this compound (SDOP), a common salt of this compound, on metal surfaces provides significant insight into these mechanisms. The presence of the phosphate group is crucial, conferring a high adsorption capacity. researchgate.net Studies on mild steel and iron have shown that SDOP is a highly effective passivator, a property attributed to its strong adsorption characteristics. researchgate.netsemanticscholar.org The adsorption process can lead to the formation of a protective, hydrophobic film that passivates the metal surface. ijcsi.pro

The primary mechanisms involved in the adsorption of this compound on solid surfaces include:

Chemisorption and Surface Complexation: Infrared spectroscopy studies of this compound adsorbed on iron surfaces have suggested the formation of a salt-like surface complex. researchgate.net This indicates a chemical bond forms between the phosphate group and the metal atoms on the surface. This type of interaction, known as chemisorption, is stronger than physical adsorption. The phosphate group can act as a ligand, forming coordinate bonds with metal cations on the surface, a mechanism common for phosphate-based inhibitors. nih.gov Adsorption is often modeled using isotherms like the Langmuir or Freundlich models, which describe the distribution of the adsorbate between the liquid phase and the solid surface at equilibrium. usda.gov For phosphate adsorption on iron oxides, the process is often dominated by chemisorption. mdpi.com

Influence of Molecular Structure: The molecular structure of the adsorbing species plays a significant role in the stability and packing efficiency of the resulting film. Comparative studies between sodium this compound (SDOP) and its branched isomer, bis(2-ethylhexyl) phosphate (BEHP), have shown that the linear alkyl chains of SDOP allow for more efficient packing on metal surfaces. This results in better adsorption kinetics and greater film stability, making SDOP a more effective corrosion inhibitor for steel compared to the sterically hindered branched structure of BEHP.

Role of Hydrophobicity and Self-Assembly: this compound is an amphiphilic molecule with a hydrophilic phosphate head and two long, hydrophobic octyl tails. Its significant hydrophobicity, indicated by a high logP value of 6.97, drives it to adsorb at interfaces. ijcsi.pro On the surface, these molecules can self-assemble into organized layers. Ellipsometric measurements on mild steel in a borate (B1201080) buffer (pH 7.4) confirmed the high adsorption capability of SDOP. semanticscholar.org The adsorption isotherms obtained in these studies could be described by the Frumkin equation, which accounts for lateral interactions between the adsorbed molecules. semanticscholar.org This suggests that once adsorbed, the this compound molecules interact with each other to form a dense, protective film.

Effect of Electrochemical Potential: The adsorption of this compound on metal surfaces is also influenced by the electrode potential. Studies on iron have demonstrated that the adsorption of sodium this compound is enhanced as the anodic potential increases. researchgate.net Adsorption isotherms measured at a more positive potential (0.2 V) show significantly higher surface coverage compared to those at a more negative potential (-0.65 V) for the same bulk concentration. semanticscholar.org

The table below summarizes key research findings on the adsorption of this compound on various surfaces.

Advanced Applications of Dioctyl Phosphate in Specialized Systems

Role of Dioctyl Phosphate (B84403) in Advanced Solvent Extraction Technologies

Solvent extraction is a critical technology for the separation and purification of metals. In this context, organophosphorus compounds like dioctyl phosphate are highly effective extractants due to their ability to form stable complexes with metal ions through mechanisms such as cation exchange, solvation, and chelation. mdpi.com The efficiency of these extractants is influenced by factors like the length of their carbon chains; longer chains generally improve hydrophobicity but can also introduce challenges like increased viscosity. mdpi.com

Separation and Recovery of Critical Metals (e.g., Cobalt, Uranium, Platinum Group Metals)

This compound and its derivatives play a crucial role in the selective extraction of valuable and strategic metals.

Cobalt: Research has shown that this compound can achieve high extraction efficiency for cobalt from hydrochloric acid solutions. mdpi.com The long carbon chains of this compound enhance its hydrophobicity, promoting the transfer of the cobalt complex into the organic phase. mdpi.com However, very long chains might lead to operational issues such as increased viscosity. mdpi.com The separation of cobalt from other metals, like nickel, is a significant application in hydrometallurgy, often addressed using organophosphorus extractants. uniroma1.it The effectiveness of these extractants is linked to the stability of the metal complexes formed. scispace.com

Uranium: Alkyl phosphates, including dioctyl hydrogen phosphate, are recognized as suitable solvents for the extraction of uranium from aqueous mineral acid solutions. google.com These compounds exhibit high stability in acidic environments and a preferential solubility for uranium values. google.com The process involves contacting the uranium-containing solution with the organic solvent, where the uranium transfers to the solvent phase, which is then separated. google.com Different organophosphorus extractants, such as octylphenyl acid phosphate (a mixture of mono- and dioctylphenyl phosphoric acids), have been studied for uranium recovery from wet-process phosphoric acid. iaea.orgosti.gov

Platinum Group Metals (PGMs): While tributyl phosphate and various amines are more commonly cited for platinum extraction, the broader family of organophosphate extractants is relevant in PGM recovery processes. nih.gov For instance, dioctyl sulfides are used for the selective extraction of palladium. nih.gov The general principle of solvent extraction in PGM refining involves separating these valuable metals from complex aqueous solutions, often derived from leaching processes. nih.gov

Purification Processes in Hydrometallurgy Utilizing this compound

Hydrometallurgy involves the use of aqueous solutions to extract metals from ores and concentrates. Organophosphorus reagents are among the most efficient extractants used in these processes. mdpi.com Di-(2-ethylhexyl)phosphoric acid (D2EHPA), a closely related compound often referred to as this compound, is widely used for impurity removal from laterite-nickel ore leach solutions. metalleaching.com It can effectively extract metals like zinc, copper, calcium, and magnesium, leaving a purified solution of nickel and cobalt. metalleaching.com

The selectivity of these organophosphorus compounds is a key factor. For example, in sulfate (B86663) solutions, certain extractants show high selectivity for copper over other metals. mdpi.com The choice of extractant and the process conditions are tailored to target specific metals for separation and purification. mdpi.com

Functionalization of Nanomaterials and Polymer Systems with this compound

The versatility of this compound extends to the modification of material surfaces at the nanoscale and the enhancement of polymer properties.

Surface Modification of Inorganic Nanoparticles (e.g., Nanosilica) using this compound Coupling Agents

To improve the dispersion of inorganic nanoparticles like nanosilica within a polymer matrix, their surfaces are often organically modified. nih.gov Titanate coupling agents containing this compound groups, such as isopropyl tri(this compound) titanate (KR-12), have been successfully used for this purpose. nih.govresearchgate.netdlu.edu.vn This modification involves covalently bonding the coupling agent to the nanoparticle surface. nih.gov

Studies have shown that treating nanosilica with such titanate coupling agents significantly reduces the agglomeration of the nanoparticles. nih.gov For instance, research on modifying nanosilica with isopropyl tri(dioctylphosphate) titanate demonstrated that the grafted percentage of the coupling agent on the nanosilica surface could be controlled by adjusting reaction conditions like reactant ratio and time. nih.gov This surface treatment leads to better dispersion and stability of the nanoparticles in various media. nih.govresearchgate.net A similar approach has been used to modify zinc oxide (ZnO) nanoparticles to enhance their dispersibility in epoxy coatings. researchgate.net

Role of this compound as a Plasticizer in Specific Research Applications for Material Property Enhancement

This compound is utilized as a plasticizer to improve the flexibility and workability of polymers. datainsightsmarket.comsmolecule.com It is particularly effective in polyvinyl chloride (PVC) formulations, where it lowers the glass transition temperature, making the material more pliable. The two long octyl chains in its structure provide a good balance between hydrophobicity and functionality, making it a versatile plasticizer. smolecule.com

In research contexts, this compound and its analogs are studied for their plasticizing effects on various polymers. For example, dioctyl phthalate (B1215562) (DOP), a structurally similar and widely known plasticizer, has been investigated for its influence on the properties of biodegradable polymers like poly(3-hydroxybutyrate) (PHB). researchgate.net The addition of such plasticizers can significantly alter the thermal and mechanical properties of the polymer, such as its glass transition temperature, melting temperature, and elongation at break. researchgate.net While this compound itself is used as a plasticizer, it's important to distinguish it from the more commonly referenced dioctyl phthalate in the broader plastics industry. datainsightsmarket.comnih.govontosight.ai

Catalytic Activity of this compound and its Derivatives

The catalytic potential of phosphate compounds is an area of ongoing research. Natural phosphates, for instance, exhibit both acidic and basic properties that make them effective catalysts in various organic reactions. researchgate.net

While specific research on the catalytic activity of this compound is not extensively detailed in the provided search results, the catalytic behavior of its derivatives and related compounds offers insights. For example, tetraisopropyl di(dioctylphosphate) titanate, a derivative, acts as a catalyst in certain chemical reactions like polymerization. However, the presence of phosphate groups in this particular titanate can sometimes limit its catalytic efficiency in other reactions, such as esterification, when compared to simpler titanates. The study of phosphate-based catalysts is a broad field, with applications ranging from organic synthesis to more complex biological processes. researchgate.net

Participation in Organic Synthesis Reactions

This compound primarily serves as a precursor or intermediate in organic synthesis rather than as a widely used catalyst for a broad range of reactions. smolecule.com Its chemical reactivity is centered around the phosphate group, which can undergo several types of transformations.

Key reactions involving this compound include:

Hydrolysis : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield phosphoric acid and octanol (B41247). smolecule.com

Esterification : It can react with alcohols to form different phosphate esters. smolecule.com

Substitution : The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organophosphorus compounds.

Precursor for Metal Complexes : this compound can act as a ligand in the formation of metal complexes. For instance, titanium, tris(dioctyl phosphato-kappaO'')(2-propanolato)-, (T-4)-, is a titanium complex that utilizes this compound ligands and functions as a catalyst in the polymerization of olefins, a critical process in the plastics industry. ontosight.ai

While not a catalyst itself in most contexts, its role as a building block is significant for creating more complex molecules and materials. smolecule.com

Potential in Environmental Remediation Catalysis

The application of this compound as a direct catalyst in environmental remediation is an emerging area with limited direct research. However, the broader class of organophosphates and phosphate-based materials shows significant promise in this field. phosphorusplatform.euthe-innovation.org Heterogeneous catalysis, in particular, is recognized for its efficiency, recyclability, and potential to minimize secondary pollutants. the-innovation.org

Research into related compounds suggests potential avenues for this compound:

Polymer Inclusion Membranes (PIMs) : PIMs are used for the removal of pollutants from aquatic environments. A study on the removal of malachite green dye utilized a PIM composed of chitosan, dioctyl phthalate (a plasticizer), and bis-(2-ethylhexyl) phosphate (B2EHP), a structural isomer of this compound, as the carrier. researchgate.net This suggests that this compound could potentially serve a similar function as a carrier in membranes designed for targeted pollutant extraction.

Photocatalysis : While direct use of this compound in photocatalysis is not widely documented, phosphate-based materials are being explored. For example, novel catalysts like Ceₓ-Mn-Tiᵧ@illite are being developed for the photocatalytic degradation of pharmaceutical pollutants. sciforum.net The phosphate group's ability to interact with metal ions could be leveraged in the design of new photocatalytic systems. phosphorusplatform.eu

The potential for this compound in environmental catalysis lies in leveraging its surfactant properties and the reactive phosphate head to either extract pollutants or participate in their catalytic degradation, though this remains an area requiring further investigation.

Development of Chemical and Biosensors Utilizing this compound

This compound has been successfully integrated into the architecture of specialized chemical sensors, most notably in the field of gustatory sensing, or "electronic tongues."

Integration into Taste Sensor Array Architectures

This compound is a key component in the fabrication of multichannel taste sensors. lookchem.comchemicalbook.comchemicalbook.com These devices mimic the human sense of taste by converting chemical information from a liquid sample into electrical signals that can be analyzed by a computer. lookchem.comchemicalbook.com

In this application, this compound is used as a "lipid" material within a lipid/polymer membrane that acts as the transducer. scholarsresearchlibrary.comnih.gov The membrane is typically prepared by mixing the lipid (this compound) with a polymer like polyvinyl chloride (PVC) and a plasticizer. nih.gov

Role and Performance in Taste Sensors:

Sensing Mechanism : The interaction between taste substances and the this compound-containing membrane alters the membrane's electrical potential. scholarsresearchlibrary.com For instance, ions responsible for salty and sour tastes interact electrostatically with the membrane. scholarsresearchlibrary.com

High Sensitivity : In an interdigitated capacitor (IDC)-based taste sensor array, the sensing element containing this compound demonstrated higher sensitivity to saltiness (NaCl) and sourness (HCl) compared to other lipid-based sensors in the same array. mdpi.com

Cross-Selectivity : Taste sensors rely on an array of sensors with partial or cross-selectivity. nih.gov this compound contributes a unique response pattern to the array, which, when combined with patterns from other sensors, allows for the identification and quantification of complex tastes. scholarsresearchlibrary.comresearchgate.net

A typical composition for a taste sensor membrane might involve incorporating this compound into a matrix of polyvinylchloride (PVC) and dioctyl phenylphosphonate (B1237145) (a plasticizer). mdpi.comresearchgate.net

Table 1: Performance of this compound in an IDC Taste Sensor Array This table summarizes the relative sensitivity of different sensing elements in a taste sensor array for various taste solutions, highlighting the performance of the this compound (DOP) element.

Sensing Element IDLipid MaterialRelative Sensitivity to Sourness (HCl)Relative Sensitivity to Saltiness (NaCl)Relative Sensitivity to Sweetness (Glucose)Relative Sensitivity to Bitterness (Quinine-HCl)
S1Oleic Acid (OA)ModerateModerateLowLow
S2This compound (DOP) High High ModerateModerate
S3Trioctylmethylammonium Chloride (TOMA)LowLowHighModerate
S4Oleyl Amine (OAm)LowLowLowHigh
Data adapted from a study on IDC-based taste sensor arrays. mdpi.com

Photoelectrochemical Sensor Development

The direct application of this compound as a primary component in photoelectrochemical (PEC) sensors is not well-documented in current research. researchgate.netrsc.org PEC sensors are a promising technology that utilizes semiconductor materials which, under light excitation, generate an electrical signal in response to a target analyte. researchgate.net

However, the search results frequently mention the development of PEC sensors for the detection of a similarly named but different compound, dioctyl phthalate. researchgate.netrsc.orgrsc.org These sensors often employ a molecularly imprinted polymer (MIP) on a photoactive substrate like bismuth sulfide (B99878) (Bi2S3) or a cuprous oxide-metal organic framework (Cu3(BTC)2@Cu2O) heterostructure. researchgate.netrsc.org

While this compound itself is not the focus, the broader field of biosensing leverages the phosphate group for its unique properties. For example, fluorescent biosensors based on engineered phosphate-binding proteins have been developed for the highly sensitive detection of inorganic phosphate (Pi). mrw.org.uk These sensors work by attaching a fluorophore to a protein scaffold that specifically binds phosphate, causing a measurable change in fluorescence upon binding. mrw.org.uk This highlights the importance of the phosphate moiety in molecular recognition, a principle that could potentially be applied to future PEC sensor designs.

This compound in Corrosion Inhibition Studies

This compound, particularly its sodium salt (sodium this compound, SDOP), is a highly effective corrosion inhibitor for a range of metals and alloys, including iron, low-carbon steel, and magnesium alloys. semanticscholar.orgresearchgate.net Its molecular structure, featuring a polar phosphate group and non-polar hydrocarbon tails, allows it to form a protective barrier at the metal-solution interface. semanticscholar.orgresearchgate.net

Mechanism of Inhibition: The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the metal surface. researchgate.netmdpi.com

Film Formation : The inhibitor molecules adsorb onto the metal, forming a densely packed, hydrophobic protective film. semanticscholar.orgresearchgate.net This film acts as a physical barrier, isolating the metal from the corrosive environment. researchcommons.org

Anodic Inhibition : SDOP is considered an anodic or mixed-type inhibitor. semanticscholar.orgresearchcommons.org It primarily inhibits the anodic dissolution of the metal, which is the process of metal atoms losing electrons and entering the solution as ions. semanticscholar.org This is achieved by forming a passive layer on the surface. mdpi.comnih.gov

Chemisorption : The interaction between the phosphate group and the metal surface can involve chemisorption, potentially forming a salt-like surface complex. researchgate.netsemanticscholar.org This strong interaction contributes to the stability and effectiveness of the protective film. semanticscholar.org

Research Findings:

Steel and Iron : Sodium this compound is recognized as one of the most efficient passivators for mild steel in neutral solutions. researchgate.net Studies have shown it can protect iron from corrosion, often in combination with other substances like polyaniline. chemicalbook.comchemicalbook.comacademicjournals.org Its passivating properties are effective even without the formation of a thick surface oxide layer. researchgate.net

Magnesium Alloys : For magnesium alloys like Elektron WE43 in a sodium chloride solution, SDOP acts as an effective anionic inhibitor. semanticscholar.org It significantly depresses the anodic dissolution and shifts the pitting potential to more positive values, indicating enhanced protection against localized corrosion. semanticscholar.org The protective effect was observed to improve with increased immersion time. semanticscholar.org

Comparison with Isomers : SDOP has demonstrated better inhibiting properties in neutral aqueous solutions compared to its branched-chain isomer, bis(2-ethylhexyl) phosphate (BEHP). researchgate.net The linear structure of SDOP is believed to allow for more efficient packing and better film stability on the metal surface compared to the branched structure of BEHP.

Table 2: Corrosion Inhibition Efficiency of Dioctyl Phthalate on Mild Steel Note: The following data is for Dioctyl Phthalate, a different compound, but illustrates typical data presentation in corrosion studies. Similar studies for this compound show its high effectiveness.

Inhibitor Concentration (M)Temperature (K)Inhibition Efficiency (%) in 1.0 M HClInhibition Efficiency (%) in 0.5 M H₂SO₄
0.01303-75.86
0.03303-82.76
0.05303-85.11
0.0730396.9682.76
Data adapted from studies on the corrosion inhibition of mild steel by dioctyl phthalate. researchgate.net

The research confirms that this compound's ability to form a stable, adsorbed film makes it a valuable compound in the study and application of corrosion inhibitors. semanticscholar.orgresearchgate.net

Environmental Research Pertaining to Dioctyl Phosphate

Environmental Distribution and Fate of Dioctyl Phosphate (B84403)

The environmental fate of dioctyl phosphate is governed by several processes, including its partitioning into different environmental compartments, potential for long-range transport, and degradation rates. canada.ca

The behavior of this compound in soil and sediment is significantly influenced by adsorption processes. Organophosphate esters, as a class, are known to partition to soil and sediment. canada.ca The extent of this adsorption is influenced by the physicochemical properties of both the compound and the environmental matrix.

Soil: In soil, the migration of pollutants like this compound is affected by physical, chemical, and biological mechanisms. researchgate.net The organic matter content and clay content of soil are critical factors, as they provide surfaces for adsorption. scielo.br For phosphate compounds, adsorption can occur through reactions with minerals containing iron, aluminum, and calcium on clay surfaces. osf.io Generally, soils with higher clay and organic matter content will have a greater capacity to adsorb organic pollutants. scielo.br The movement of this compound in soil can also be influenced by the formation of water-soluble complexes with substances like fulvic acids, which can increase its mobilization. canada.ca Due to its low water solubility, this compound can penetrate the soil and potentially contaminate groundwater. nih.govnih.gov

Sediment: Sorption onto particulate matter is a key process for the fate of this compound in aquatic systems. canada.ca Sediments act as a significant sink for organic pollutants. The rate of phosphate adsorption in sediments can be rapid, with equilibrium being reached within hours to days. mdpi.comifremer.fr The adsorption capacity of sediments for phosphate can range from 0.193 to 0.217 mg/g. mdpi.com Under anaerobic conditions, this compound may persist and accumulate in sediment. canada.ca The rate of desorption from sediment is an important factor in its potential to be released back into the water column. ifremer.fr

The following table summarizes the key factors influencing the adsorption of this compound in soil and sediment.

FactorInfluence on Adsorption
Soil/Sediment Composition Higher organic matter and clay content generally increase adsorption. scielo.br
Mineralogy Presence of iron, aluminum, and calcium minerals enhances phosphate adsorption. osf.io
pH Can influence the surface charge of minerals and the speciation of the phosphate, affecting adsorption. mdpi.com
Presence of Fulvic Acids Can form water-soluble complexes, increasing mobilization. canada.ca
Anaerobic Conditions May lead to persistence and accumulation in sediment. canada.ca

The potential for this compound to volatilize and undergo atmospheric transport is a key aspect of its environmental distribution.

Volatility: this compound has low volatility. ontosight.ai This property, while beneficial for its industrial applications, suggests that volatilization from surfaces may be a slow process. However, some volatilization from moist soil surfaces is expected. nih.gov The volatilization of di-n-octyl phthalate (B1215562), a related compound, from polyvinyl chloride resin has been measured at 2.2% over 24 hours at 87°C. nih.gov

Atmospheric Transport: Once in the atmosphere, organic compounds can be transported over long distances. researchgate.net The transport of atmospheric particles containing terrestrial organic matter to the oceans is a significant environmental process. researchgate.net Organophosphate esters are among the pollutants that can be transported via the atmosphere. uni-hamburg.de The atmospheric half-life of related phthalate esters can range from hours to days, suggesting that while some degradation occurs, long-range transport is possible. acs.org Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov

Biodegradation is a crucial process for the removal of this compound from the environment.

Aerobic Biodegradation: Aerobic biodegradation is considered a primary fate process for this compound in water and soil. canada.ca The estimated aerobic biodegradation half-life for the related compound di-n-octyl phthalate in soil and surface water ranges from 1 to 4 weeks. canada.ca In a laboratory model ecosystem, a degradation half-life of 5 days was reported for di-n-octyl phthalate in the water column. canada.ca

Biodegradation Pathways: The biodegradation of organophosphates generally involves hydrolysis of the ester bonds. For this compound, hydrolysis would yield phosphoric acid and octanol (B41247). smolecule.com Studies on the biodegradation of the similar compound dioctyl phthalate (DEHP) have shown that it can be decomposed into smaller phthalates and then to phthalic acid. iwaponline.comnih.gov This is followed by further oxidation and ring-opening, eventually leading to compounds that can enter the TCA cycle. iwaponline.comnih.gov Bacterial strains, such as Bacillus sp., have been identified as capable of degrading DEHP. iwaponline.comnih.gov The longer alkyl chains in this compound might slow down the degradation process compared to similar compounds with shorter chains. vulcanchem.com

Factors Affecting Biodegradation: The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, and the presence of microbial communities capable of degrading the compound. vulcanchem.comresearchgate.net For instance, the highest biodegradation rate for dioctyl terephthalate (B1205515) in composting was observed during the thermophilic phase. researchgate.net

A summary of the estimated degradation half-lives for a related compound, di-n-octyl phthalate, is presented in the table below.

EnvironmentEstimated Half-lifeReference
Air (Photo-oxidation)< 1.9 days canada.ca
Soil (Aerobic Biodegradation)1 - 4 weeks canada.ca
Surface Water (Aerobic Biodegradation)1 - 4 weeks canada.ca
Water Column (Laboratory Model)5 days canada.ca

Volatilization and Atmospheric Transport Considerations

Ecotoxicological Implications and Biological Interactions of this compound

The release of this compound into the environment raises concerns about its potential effects on living organisms.

There is growing evidence suggesting that this compound may act as an endocrine-disrupting chemical (EDC). smolecule.comontosight.ai EDCs are substances that can interfere with the endocrine (hormone) system, potentially causing adverse health effects. chemsafetypro.com

Endocrine-Disrupting Effects: this compound has been identified as a potential EDC. chemsafetypro.com Research indicates that it may interfere with hormone signaling pathways. Some studies suggest it can bind to estrogen receptors, potentially mimicking the effects of estrogen. This raises concerns about its impact on the reproductive health and development of exposed organisms. Phthalates, a class of chemicals to which this compound is related, are known endocrine disruptors. researchgate.net

Mechanism of Action: The endocrine-disrupting mechanism of this compound is thought to involve its interaction with hormone receptors due to its structural similarity to natural hormones. smolecule.com This interaction can lead to altered hormone levels and functions. smolecule.com For example, some phthalates have been shown to have negative effects on estrogenic and thyroid receptors. rsc.org

Studies in animal models have indicated that exposure to this compound can have adverse effects on reproductive health. smolecule.com

Effects on Reproductive Function: Investigations have shown that this compound can alter hormone levels and reproductive functions in animal models. smolecule.com Exposure to certain phthalates has been linked to reproductive toxicity in animals. researchgate.net For instance, studies on the related compound di(2-ethylhexyl) phthalate (DEHP) have shown it can induce toxicity in experimental animals, with concerns that early-life exposure may adversely affect male reproductive tract development. researchgate.net While some studies on di-n-octyl phthalate did not find adverse reproductive effects in mice at certain doses, the potential for reproductive toxicity remains a concern for this class of compounds. nih.gov

Impact on Aquatic Organisms: The ecotoxicity of this compound in aquatic environments is a significant concern. mst.dkmst.dk It has been shown to be toxic to aquatic organisms. ontosight.ai The acute ecotoxicity of di(2-ethylhexyl) phosphate is relatively high and would lead to an environmental hazard classification. mst.dk The bioaccumulation of this compound in fish species could lead to long-term ecological effects. Studies on other phthalates have shown they can cause feminization of fish in contaminated waters. researchgate.net

Metabolic Pathways and Excretion Studies in Biological Systems

The biotransformation of this compound and related organophosphate esters primarily involves enzymatic hydrolysis and oxidation, leading to metabolites that are subsequently eliminated from the body. Studies in various biological systems, from bacteria to mammals, have elucidated the principal metabolic routes and excretion patterns.

The core metabolic process for organophosphate esters like this compound is the cleavage of the ester bonds. europa.eu This hydrolysis is catalyzed by esterase enzymes, breaking down the parent compound into its constituent alcohol and a phosphate-containing molecule. For instance, in rats administered a single oral dose of a related compound, phosphoric acid, 2-ethylhexyl ester, the proposed metabolic pathway is the hydrolysis of the ester linkages. europa.eu This process yields phosphate and the corresponding alcohol, 2-ethylhexanol. europa.eu Similarly, studies on the degradation of dioctyl phthalate isomers by bacterial strains have identified the upregulation of esterase enzymes that hydrolyze the compound into phthalic acid and the respective alcohols, demonstrating a common hydrolytic strategy for ester-containing xenobiotics. nih.gov

In addition to simple hydrolysis, oxidative metabolism plays a significant role, particularly for more complex organophosphate esters like tris(2-ethylhexyl) phosphate (TEHP). In fish, TEHP undergoes oxidative metabolism to form a dealkylated metabolite, di(2-ethylhexyl) phosphate (DEHP), and hydroxylated TEHP (OH-TEHP). gdut.edu.cnresearchgate.net This initial oxidation is a Phase I metabolic reaction. The resulting hydroxylated metabolite can then undergo Phase II metabolism, such as conjugation with glucuronic acid, to form a more water-soluble conjugate (Glu-TEHP) that is easier to excrete. gdut.edu.cnresearchgate.net

Once metabolized, the resulting products are efficiently eliminated from the body. Following oral administration in rats, metabolites are rapidly excreted, primarily via urine and feces, often within 24 to 72 hours. europa.eunih.gov Studies on 2-ethylhexyl diphenyl phosphate (EHDPP) in rats showed that approximately 80% of the administered dose was excreted in urine and feces within the first 24 hours, with urine being the main route of elimination. nih.gov In fish exposed to TEHP, the parent compound and its primary metabolite, DEHP, were found to accumulate in various tissues, with the liver showing the highest concentrations of DEHP. gdut.edu.cn However, upon transfer to clean water, these compounds were rapidly depurated from the tissues. gdut.edu.cn

The following table summarizes key findings from metabolic and excretion studies on this compound and structurally related compounds.

Compound Studied Biological System Key Metabolic Processes Identified Metabolites Primary Excretion Routes Reference
Phosphoric acid, 2-ethylhexyl esterRatsHydrolysis of ester linkagesPhosphate, 2-EthylhexanolUrine, Feces europa.eu
2-Ethylhexyl diphenyl phosphate (EHDPP)RatsHydrolysis, HydroxylationDiphenyl phosphate (DPP), Phenol, p-Hydroxyphenyl phenyl phosphate (OH-DPP), Monophenyl phosphate (MPP)Urine, Feces nih.gov
Tris(2-ethylhexyl) phosphate (TEHP)Rare Minnow (Fish)O-dealkylation, Hydroxylation, Glucuronidation (Phase II)Di(2-ethylhexyl) phosphate (DEHP), Hydroxylated TEHP (OH-TEHP), Glucuronic acid conjugatesNot specified gdut.edu.cnresearchgate.net
Di-n-octyl phthalate (DnOP)Gordonia sp. (Bacterium)Hydrolysis by esterases, DehydrogenationPhthalic acid, 1-octanol, 2-ethyl-1-hexanolNot applicable nih.gov

Future Directions and Emerging Research Frontiers in Dioctyl Phosphate Science

Development of Novel Dioctyl Phosphate (B84403) Derivatives for Enhanced Performance

The synthesis of novel dioctyl phosphate derivatives is a burgeoning area of research focused on tailoring molecular structures to achieve specific performance enhancements. Scientists are exploring the introduction of various functional groups and structural modifications to the basic DOP molecule to create derivatives with superior properties for a range of applications.

One promising approach involves the synthesis of phosphorus-containing plasticizers derived from renewable resources like castor oil. researchgate.net These bio-based derivatives are being investigated as potential replacements for traditional petroleum-based plasticizers like dioctyl phthalate (B1215562) (DOP). researchgate.net Research has shown that castor oil-based plasticizers can improve the thermal stability and flame retardancy of polymers such as polyvinyl chloride (PVC). researchgate.net For example, a novel flame-retardant plasticizer derived from castor oil demonstrated good compatibility with PVC, improved thermal stability, and enhanced flame-retardant properties. researchgate.net

Another area of development is the synthesis of N-phosphorylated and O-phosphorylated derivatives of biologically active molecules, such as tacrine, for potential pharmaceutical applications. nih.gov Researchers are designing and synthesizing these complex derivatives and evaluating their biological activity, such as their ability to inhibit cholinesterases in the context of Alzheimer's disease. nih.gov

Furthermore, the synthesis of N-methylethylolamides from vegetable oils and their subsequent modification with orthophosphoric acid has led to new surfactant derivatives. researchgate.net The surface activity and colloidal-chemical parameters of these derivatives are being studied to understand how their molecular structure influences their performance. researchgate.net The exploration of mono-alkyl phosphates and their derivatives, which have applications from food chemistry to life sciences, also continues to be an active area of research. rsc.org

The table below summarizes some examples of novel this compound derivatives and their potential applications.

Derivative TypeBase Molecule/ResourcePotential ApplicationResearch Focus
Bio-based PlasticizerCastor OilPVC plasticizer, flame retardantImproving thermal stability and flame retardancy. researchgate.net
Phosphorylated TacrineTacrineAlzheimer's disease treatmentCholinesterase inhibition. nih.gov
Phosphate SurfactantsVegetable OilsSurfactantsSurface activity and colloidal properties. researchgate.net
Mono-alkyl PhosphatesVariousFood chemistry, life sciencesPrebiotic membrane constituents. rsc.org

Integration of this compound in Multi-functional Hybrid Materials

The integration of this compound and its derivatives into multi-functional hybrid materials is a rapidly advancing frontier. These materials combine the properties of organic polymers with inorganic components to create composites with synergistic or entirely new functionalities.

A significant area of research is the use of organophosphates as coupling agents to improve the interface between inorganic fillers and polymer matrices. For instance, isopropyl tri(this compound) titanate has been used to modify zinc oxide (ZnO) nanoparticles. researchgate.net This surface modification enhances the dispersibility of the nanoparticles within a polymer matrix, leading to polyurethane-ZnO hybrid nanocomposite coatings with superior thermo-mechanical and anti-corrosive properties. researchgate.net These hybrid materials also exhibit excellent resistance to various bacterial and fungal strains due to the presence of nano-ZnO. researchgate.net

This compound itself has been studied for its role in creating hybrid materials for corrosion inhibition. Sodium this compound is a known passivator for mild steel in neutral solutions, forming a protective film that can prevent corrosion. researchgate.net The adsorption of this compound on metal surfaces is a key aspect of this protective mechanism. researchgate.net

The development of hybrid structural materials with unique properties is another active research area. For example, multifunctional bamboo fiber hybrid structural materials are being explored for applications like daytime radiation cooling. researchgate.net While not directly involving this compound, this research highlights the broader trend of creating advanced materials by combining organic and inorganic components. researchgate.net Similarly, the creation of bio-synthetic hybrid materials and bionanoparticles represents a biological and chemical approach to materials science, opening up new possibilities for advanced functional materials.

The table below provides examples of how this compound and related compounds are used in hybrid materials.

Hybrid Material SystemRole of OrganophosphateEnhanced Properties
Polyurethane-ZnO NanocompositeCoupling agent (isopropyl tri(this compound) titanate)Thermo-mechanical stability, anti-corrosion, anti-microbial. researchgate.net
Mild Steel ProtectionCorrosion inhibitor (sodium this compound)Passivation and corrosion resistance. researchgate.net

Advanced Computational Modeling for Predicting this compound Behavior and Interactions

Advanced computational modeling techniques are becoming indispensable tools for understanding and predicting the behavior of this compound and its derivatives at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Molecular dynamics (MD) simulations are being used to investigate the plasticizing effect of dioctyl phthalate (a related compound often confused with this compound) in polymers like PVC. mdpi.com These simulations can elucidate the interactions between the plasticizer and the polymer chains, helping to understand how it improves flexibility and other mechanical properties. mdpi.com By calculating parameters like the solubility parameter, researchers can predict the compatibility of different plasticizers with a given polymer. mdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of phosphate esters. rsc.org These calculations are crucial for understanding the mechanisms of phosphate ester hydrolysis, a fundamental reaction in both biological and environmental systems. rsc.org Computational studies can help to distinguish between different possible reaction pathways and provide a detailed picture of the transition states involved. rsc.org

Computational modeling is also used to predict the efficacy of organophosphate-based coupling agents in novel polymer systems. For example, DFT calculations can simulate the binding energies between a titanate coupling agent containing this compound groups and inorganic fillers like silica (B1680970). MD simulations can then predict the dispersion of these fillers in the polymer matrix, which can be correlated with experimental observations. These computational approaches accelerate the design and development of new and improved composite materials.

The table below highlights key computational methods and their applications in this compound research.

Computational MethodApplicationKey Insights
Molecular Dynamics (MD)Plasticizer-polymer interactionsCompatibility, mechanical properties. mdpi.com
Density Functional Theory (DFT)Phosphate ester hydrolysisReaction mechanisms, electronic structure. rsc.org
Combined DFT and MDCoupling agent efficacyBinding energies, filler dispersion.

Sustainable Synthesis and Lifecycle Assessment of this compound

The development of bio-based production routes for the precursors of plasticizers is a key area of focus. For example, research is underway to develop sustainable synthesis processes for adipic acid, a precursor for the plasticizer di(2-ethylhexyl) adipate (B1204190) (DEHA), from renewable resources and waste materials. biorxiv.org This includes exploring bio-based processes centered on the reuse of waste and fermentation, which can reduce energy consumption, carbon footprint, and greenhouse gas emissions compared to traditional chemical synthesis. biorxiv.org

Life cycle assessment is a critical tool for evaluating the environmental performance of chemicals from cradle to gate. americanchemistry.com LCA studies quantify the energy, water, and raw material consumption, as well as the environmental emissions associated with the production of a chemical. americanchemistry.com This information helps to identify hotspots in the production process and areas where improvements can be made. researchgate.net For instance, LCAs of plasticizers like di-2-ethylhexyl phthalate (DEHP) are used to compare their environmental impacts with those of potential alternatives. pitt.edu

The integration of mass- and energy-based metrics with life cycle impacts is essential for a holistic assessment of the sustainability of chemical manufacturing processes. researchgate.net This involves analyzing material and energy flows throughout the synthesis and processing steps to identify opportunities for waste reduction and energy efficiency improvements. researchgate.net

The table below summarizes key aspects of sustainable synthesis and life cycle assessment in the context of this compound and related compounds.

Research AreaFocusGoal
Bio-based SynthesisDeveloping production routes from renewable resources. biorxiv.orgReduce environmental impact of precursor production. biorxiv.org
Life Cycle Assessment (LCA)Quantifying environmental impacts from cradle to gate. americanchemistry.comIdentify and mitigate environmental hotspots. researchgate.net
Process OptimizationAnalyzing mass and energy flows. researchgate.netImprove resource efficiency and reduce waste. researchgate.net

Q & A

Q. What are the standard analytical techniques for identifying and quantifying dioctyl phosphate in complex mixtures?

this compound can be analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its non-volatile and polar nature. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) is recommended to identify phosphate ester functional groups (C=O and P-O-C stretches) . Method validation should include spike-and-recovery experiments in matrices like biological fluids or environmental samples to account for matrix effects .

Q. How can researchers mitigate cross-contamination risks when synthesizing this compound derivatives?

Use inert reaction conditions (e.g., argon atmosphere) and rigorously dry solvents to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, eluted with ethyl acetate/hexane mixtures) ensures removal of unreacted precursors. Waste must be segregated and treated by certified facilities to avoid environmental release of toxic byproducts .

Q. What are the critical parameters for assessing this compound’s stability in aqueous environments?

Stability studies should monitor pH (3–10), temperature (4–50°C), and ionic strength. Hydrolysis rates increase under alkaline conditions due to nucleophilic attack on the phosphate ester bond. Accelerated degradation studies (e.g., 70°C for 24 hours) can predict long-term stability, with quantification via ion chromatography .

Advanced Research Questions

Q. How can factorial design optimize this compound’s extraction efficiency from heterogeneous environmental samples?

A 2³ factorial design (factors: solvent polarity, pH, sonication time) identifies interactions between variables. For example, acetonitrile (high polarity) at pH 5 with 30-minute sonication maximizes recovery from soil. Response surface methodology (RSM) refines optimal conditions, validated via ANOVA to confirm statistical significance .

Q. What experimental strategies resolve contradictory data on this compound’s biomolecular interactions (e.g., protein binding vs. membrane disruption)?

Contrasting results may arise from concentration-dependent effects or model system limitations. Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics simulations to predict membrane interactions. Cross-validate findings with fluorescence anisotropy (for lipid bilayer studies) and circular dichroism (for protein conformational changes) .

Q. How should researchers extrapolate toxicological data from organophosphate analogs to this compound?

Structure-activity relationship (SAR) models compare substituent effects (e.g., alkyl chain length) on acetylcholinesterase inhibition. Supplemental literature searches (e.g., PubMed, ToxNet) should prioritize studies on diesters like triethyl phosphate, adjusting for differences in bioavailability using logP values and in vitro metabolic assays (e.g., liver microsomes) .

Q. What methodologies address discrepancies in this compound’s environmental persistence reported across studies?

Discrepancies often stem from variable microbial communities or analytical detection limits. Perform meta-analyses with strict inclusion criteria (e.g., standardized OECD 301B biodegradation tests). Use non-targeted screening (e.g., GC×GC-TOFMS) to identify degradation products and reconcile half-life estimates .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural AnalysisFTIR (P-O-C stretch: 1250–950 cm⁻¹), NMR (³¹P)
QuantificationLC-MS/MS (MRM transitions: m/z 435 → 99)
Toxicity ScreeningZebrafish embryo assay (LC₅₀), Ames test (mutagenicity)
Environmental PersistenceOECD 301B biodegradation, GC×GC-TOFMS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.